molecular formula C22H20N2O4 B4655619 N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide

N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide

Cat. No. B4655619
M. Wt: 376.4 g/mol
InChI Key: RBBVJIWLTLLTHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide, also known as MNPA, is a compound that has been studied for its potential applications in scientific research. MNPA is a member of the diphenylpropane class of compounds, which have been shown to have various biological activities.

Mechanism of Action

The mechanism of action of N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide is not fully understood, but it is thought to involve the inhibition of enzymes that are involved in cell proliferation and survival. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has been shown to inhibit the activity of topoisomerases, which are enzymes that are essential for DNA replication and repair. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has been shown to have various biochemical and physiological effects. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has been shown to have low toxicity in vitro, indicating that it may be a safe and effective compound for use in scientific research.

Advantages and Limitations for Lab Experiments

N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has several advantages for use in lab experiments. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide is a relatively simple compound to synthesize, making it readily available for use in research. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has been shown to have low toxicity in vitro, indicating that it may be a safe and effective compound for use in scientific research. However, N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has several limitations for use in lab experiments. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has limited solubility in water, which may limit its use in certain experiments. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide also has limited stability in solution, which may limit its use in long-term experiments.

Future Directions

There are several future directions for research on N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide. One area of research could focus on the development of new analogs of N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide that have improved solubility and stability in solution. Another area of research could focus on the development of new formulations of N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide that improve its bioavailability and pharmacokinetic properties. Additionally, future research could focus on the development of new applications for N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide, such as in the treatment of infectious diseases or other types of cancer.

Scientific Research Applications

N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has been shown to have activity against various cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has also been shown to have activity against bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-28-21-13-12-18(14-20(21)24(26)27)23-22(25)15-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,19H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBVJIWLTLLTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.